PfGSK3/PfPK6-IN-2

Description

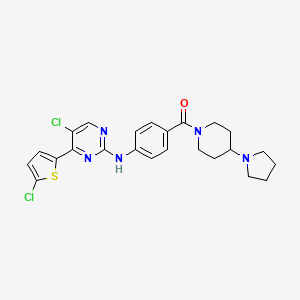

Structure

3D Structure

Properties

Molecular Formula |

C24H25Cl2N5OS |

|---|---|

Molecular Weight |

502.5 g/mol |

IUPAC Name |

[4-[[5-chloro-4-(5-chlorothiophen-2-yl)pyrimidin-2-yl]amino]phenyl]-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone |

InChI |

InChI=1S/C24H25Cl2N5OS/c25-19-15-27-24(29-22(19)20-7-8-21(26)33-20)28-17-5-3-16(4-6-17)23(32)31-13-9-18(10-14-31)30-11-1-2-12-30/h3-8,15,18H,1-2,9-14H2,(H,27,28,29) |

InChI Key |

SZKUPGRFEZHAPU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)NC4=NC=C(C(=N4)C5=CC=C(S5)Cl)Cl |

Origin of Product |

United States |

Plasmodial Kinases As Promising Drug Targets for Antimalarial Development

Overview of the Plasmodium falciparum Kinome and its Divergence from Human Kinomes

The entire set of protein kinases in an organism is known as the kinome. The kinome of Plasmodium falciparum, the deadliest malaria parasite, exhibits significant differences from that of its human host. nih.gov While both are eukaryotes, the evolutionary distance between them has led to profound divergences in their respective kinomes. nih.gov This divergence is a key factor that can be exploited for the development of selective inhibitors that target the parasite's kinases without affecting human cells. acs.orgmalariaworld.org

Bioinformatic analyses have revealed that a substantial portion of the P. falciparum kinome lacks direct orthologs in the human kinome. The parasite possesses protein kinases belonging to five of the seven main eukaryotic protein kinase groups: AGC, CK1, CMGC, CamK, and TKL. Notably, the tyrosine kinase (TK) group, which is extensive in humans and often associated with multicellular signaling, is absent in P. falciparum. Furthermore, the parasite has a unique family of 20 protein kinase-related sequences named FIKK, which appears to be restricted to the Apicomplexa phylum. nih.gov These differences present opportunities for designing highly specific antimalarial drugs with potentially low toxicity. A direct comparison of the kinomes of P. falciparum and P. vivax with that of humans has shed further light on these divergences, providing a roadmap for future drug discovery efforts. nih.govresearchgate.net

Essentiality and Druggability of Plasmodium Protein Kinases

Protein kinases are considered a "druggable" class of enzymes, meaning they have structural features, such as the ATP-binding site, that are amenable to inhibition by small molecules. acs.orgplos.orgnih.gov The vast knowledge base from the development of kinase inhibitors for other diseases, particularly cancer, provides a strong foundation for antimalarial drug discovery. acs.orgacs.org

A crucial step in validating a kinase as a drug target is to confirm its essentiality for the parasite's survival. acs.org Genetic and chemical validation studies have identified numerous Plasmodium kinases that are indispensable for various stages of the parasite's life cycle. acs.orgtandfonline.com An ideal target would be a kinase that is essential across multiple life-cycle stages, including the liver, asexual blood, and gametocyte stages, offering the potential for a drug with prophylactic, curative, and transmission-blocking activity. acs.orgnih.gov The goal is to develop inhibitors that lead to a rapid killing of the parasite. acs.orgnih.gov

Specific Roles of Plasmodium falciparum Glycogen (B147801) Synthase Kinase 3 (PfGSK3) in Parasite Biology

Plasmodium falciparum Glycogen Synthase Kinase 3 (PfGSK3) is a member of the GSK3 family within the CMGC group of kinases. tandfonline.com It has been a subject of intense research as a potential antimalarial target.

PfGSK3 Genetic Essentiality for Asexual Blood Stage Reproduction

Initial genetic validation studies suggested that PfGSK3 is essential for the asexual blood stage reproduction of P. falciparum. tandfonline.com However, more recent research using targeted gene disruption has shown that the active gene copy, PfGSK3β, is not strictly essential for asexual blood stage proliferation. nih.govresearchgate.net Instead, its functional inactivation leads to a significant 69% decrease in the growth rate, indicating that it modulates the efficiency of this process. nih.govresearchgate.net This growth defect was confirmed through rescue experiments. nih.govresearchgate.net

Intracellular Localization and Association with Maurer's Clefts

PfGSK3 is predominantly expressed during the early trophozoite stage of the parasite's development within red blood cells. researchgate.netpasteur.fr Following its synthesis, the kinase is transported into the cytoplasm of the infected erythrocyte, where it appears to associate with membranous structures known as Maurer's clefts. researchgate.netpasteur.frresearchgate.net These clefts are parasite-derived organelles that play a crucial role in protein trafficking and remodeling of the host cell. tandfonline.com The localization of PfGSK3 to these structures suggests its involvement in these vital processes. ulisboa.pt

Known Substrates and Postulated Functional Roles of PfGSK3

While the precise biological functions of PfGSK3 are still being fully elucidated, several key roles have been proposed. researchgate.netpasteur.fr One of the known substrates of PfGSK3 is PfAMA1, a protein that is critical for the invasion of merozoites into erythrocytes. tandfonline.combiorxiv.org PfGSK3 acts as a secondary kinase in a two-step phosphorylation event of PfAMA1, which is essential for the invasion process. biorxiv.org Inhibition of PfGSK3-mediated phosphorylation disrupts the ability of merozoites to invade red blood cells. tandfonline.com

Given its localization and known substrates, it is hypothesized that PfGSK3 is involved in regulating various cellular processes, including cell cycle progression, cellular differentiation, and metabolism. researchgate.net In silico analyses also point to its potential roles in regulating transcription, cytoskeletal rearrangement, and vesicular trafficking. ulisboa.pt Furthermore, functional inactivation of PfGSK3β has been shown to block the maturation of gametocytes, the sexual stage of the parasite, leading to their death. nih.govresearchgate.net This suggests that PfGSK3 could be a target for transmission-blocking drugs.

Specific Roles of Plasmodium falciparum Protein Kinase 6 (PfPK6) in Parasite Biology

Plasmodium falciparum Protein Kinase 6 (PfPK6) is a unique kinase belonging to the CMGC group that shares homology with both cyclin-dependent kinases (CDKs) and mitogen-activated protein kinases (MAPKs). tandfonline.comnih.gov Both reverse genetics and saturation mutagenesis have confirmed that PfPK6 is essential for the asexual blood stage reproduction of P. falciparum. malariaworld.orgtandfonline.com

The exact function of PfPK6 is not yet fully understood. tandfonline.com However, due to its homology with human CDK2 and its expression profile in the late ring, trophozoite, and early schizont stages, it is postulated to be involved in the parasite's cell cycle in a cyclin-independent manner. tandfonline.com In vitro studies have shown that recombinant PfPK6 can phosphorylate itself and other substrates, including histone and the small subunit of the malarial ribonucleotide reductase. nih.gov Its kinase activity is sensitive to CDK inhibitors. nih.gov Immunofluorescence studies have indicated that PfPK6 is localized in both the nucleus and the cytoplasm of the parasite during the trophozoite, schizont, and segmenter stages. nih.gov The essential nature of PfPK6 makes it an attractive target for the development of novel antimalarial drugs. ijsrst.comchemrxiv.org

PfPK6 Genetic Essentiality for Asexual Blood Stage Reproduction

Genetic validation studies are a critical step in confirming the suitability of a protein as a drug target. acs.org For PfPK6, multiple independent studies using techniques such as reverse genetics and saturation mutagenesis have confirmed that the kinase is essential for the reproduction of P. falciparum during its asexual blood stage. acs.org This stage is responsible for the clinical symptoms of malaria. The inability of the parasite to survive or proliferate when the function of PfPK6 is disrupted underscores its importance and validates it as a target for antimalarial drug discovery. acs.org

Homology with Cyclin-Dependent Kinases (CDKs) and Mitogen-Activated Protein Kinases (MAPKs)

PfPK6 is considered an atypical or hybrid kinase as it shares sequence similarity with two major families of kinases: cyclin-dependent kinases (CDKs) and mitogen-activated protein kinases (MAPKs). nih.govresearchgate.net Analysis of its catalytic domain reveals significant identity to members of both families. researchgate.netnih.gov

| Kinase Family | Homologue | Sequence Similarity with PfPK6 Catalytic Domain |

| Cyclin-Dependent Kinase | Human CDK2 | 57.3% researchgate.netnih.gov |

| Mitogen-Activated Protein Kinase | MAPK | 49.6% researchgate.netnih.gov |

This dual homology is reflected in its structural motifs. The signature "PSTAIRE" amino acid sequence, which is characteristic of many CDKs, is altered to "SKCILRE" in PfPK6. researchgate.netnih.gov Additionally, the TXY motif that is a site for activating phosphorylation in MAPKs corresponds to a T(173)PT sequence in PfPK6. researchgate.netnih.gov Despite these variations, molecular modeling studies suggest that PfPK6 is structurally more closely related to the CDKs than to MAPKs. nih.govresearchgate.net

Postulated Involvement in the Plasmodium Parasite Cell Cycle

Based on its homology to CDKs, which are key regulators of cell cycle progression in eukaryotes, PfPK6 is postulated to play a significant role in the Plasmodium cell cycle. researchgate.net This hypothesis is supported by its expression profile; the kinase is expressed during the late ring, trophozoite, and early schizont stages of asexual development, a period of active growth and replication. researchgate.net Immunofluorescence studies have shown that PfPK6 is located in both the nucleus and cytoplasm of the parasite during these stages. nih.gov Unlike many canonical CDKs, PfPK6 is thought to function in a cyclin-independent manner. nih.govresearchgate.net Its role in the cell cycle is further suggested by its ability to phosphorylate proteins involved in cellular processes like chromosome condensation.

The development of potent and selective inhibitors is a crucial part of validating a drug target. Early inhibitors of PfPK6, such as roscovitine (B1683857) and olomoucine, showed only micromolar potency. researchgate.net More recent research has led to the discovery of highly potent dual inhibitors that target both PfPK6 and PfGSK3. acs.orgnih.gov A compound identified as IKK16 served as a starting point for developing a series of 2,4,5-trisubstituted pyrimidine (B1678525) inhibitors. acs.orgresearchgate.net This effort produced several potent dual inhibitors, including the compound designated PfGSK3/PfPK6-IN-2 (also known in research literature as compound 23d ). nih.govmedchemexpress.com This compound and its analogs demonstrate potent enzymatic inhibition and effective killing of the parasite in its blood stage. nih.govtandfonline.com

| Compound Name | Target Kinase | IC₅₀ (nM) | P. falciparum 3D7 EC₅₀ (nM) |

| Roscovitine | PfPK6 | 30,000 researchgate.net | Not Reported |

| Olomoucine | PfPK6 | 180,000 researchgate.net | Not Reported |

| IKK16 | PfGSK3 | 570 researchgate.net | 460 researchgate.net |

| IKK16 | PfPK6 | 460 researchgate.net | 460 researchgate.net |

| This compound (23d) | PfGSK3 | 172 nih.govtandfonline.com | 552 nih.govtandfonline.com |

| This compound (23d) | PfPK6 | 11 nih.govtandfonline.com | 552 nih.govtandfonline.com |

| 23e | PfGSK3 | 97 nih.gov | 1400 nih.gov |

| 23e | PfPK6 | 8 nih.gov | 1400 nih.gov |

Biochemical Characterization and Binding Mode Analysis of Pfgsk3/pfpk6 in 2

Enzymatic Inhibition Profile of PfGSK3/PfPK6-IN-2

This compound, also referred to as compound 23d in some studies, has demonstrated potent inhibitory activity against both PfGSK3 and PfPK6. acs.orgchemrxiv.orgresearchgate.netmalariaworld.org The IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by half, have been determined through in vitro enzymatic assays. acs.orgchemrxiv.org For PfGSK3, the IC50 value is reported as 172 nM, while it shows even greater potency against PfPK6 with an IC50 of 11 nM. acs.orgchemrxiv.orgresearchgate.netmalariaworld.orgmedchemexpress.com

A related analogue, designated as 23e, also exhibits dual inhibitory action with IC50 values of 97 nM for PfGSK3 and 8 nM for PfPK6. acs.orgchemrxiv.orgresearchgate.net The initial lead compound, IKK16, from which these analogues were developed, showed IC50 values of 570 ± 90 nM for PfGSK3 and 460 ± 50 nM for PfPK6. researchgate.net

Table 1: IC50 Values of this compound and Related Analogues

| Compound | PfGSK3 IC50 (nM) | PfPK6 IC50 (nM) |

|---|---|---|

| This compound (23d) | 172 acs.orgchemrxiv.orgresearchgate.netmalariaworld.orgmedchemexpress.com | 11 acs.orgchemrxiv.orgresearchgate.netmalariaworld.orgmedchemexpress.com |

| 23e | 97 acs.orgchemrxiv.orgresearchgate.net | 8 acs.orgchemrxiv.orgresearchgate.net |

| IKK16 | 570 ± 90 researchgate.net | 460 ± 50 researchgate.net |

Structure-activity relationship (SAR) studies have revealed that specific structural modifications can lead to preferential inhibition of PfPK6 over PfGSK3. For instance, substituting the benzothiophene (B83047) group at position 4 of the pyrimidine (B1678525) core with a benzofuran (B130515) or naphthalene (B1677914) resulted in a 3- to 5-fold decrease in activity against PfGSK3, while the inhibition of PfPK6 remained largely unaffected. vulcanchem.com

Furthermore, the introduction of a methyl group at the 5-position of the pyrimidine ring has been shown to increase the preference for PfPK6 inhibition. acs.org This is exemplified by analogue 23a, which has an IC50 of 28 ± 3 nM for PfPK6 but shows significantly less activity against PfGSK3 at a concentration of 1 µM. acs.org Similarly, replacing the pyrrolidine (B122466) ring in the side chain with a piperidine (B6355638) ring improved PfPK6 inhibition (IC50 = 216 nM) but concurrently reduced activity against PfGSK3 (IC50 = 695 nM). vulcanchem.com These findings highlight the potential for designing more selective PfPK6 inhibitors.

Half-Maximal Inhibitory Concentrations (IC50) for PfGSK3 and PfPK6

Substrate Phosphorylation Inhibition by this compound

The primary mechanism of action for this compound is the inhibition of the kinase's ability to phosphorylate its substrates. PfGSK3 is known to be involved in the phosphorylation of Apical Membrane Antigen 1 (AMA1), a protein crucial for the invasion of red blood cells by the parasite. biorxiv.orgtandfonline.com Specifically, PfGSK3 acts as a secondary kinase, phosphorylating threonine 613 of AMA1 after an initial phosphorylation at serine 610 by protein kinase A (PfPKA). biorxiv.org Inhibition of this phosphorylation event by PfGSK3 inhibitors has been shown to disrupt the parasite's ability to invade erythrocytes. biorxiv.orgtandfonline.com

PfPK6, on the other hand, is believed to play a role in the parasite's cell cycle, and its inhibition would disrupt processes like DNA replication. vulcanchem.comtandfonline.com In vitro kinase assays have demonstrated that recombinant PfPK6 can phosphorylate itself (autophosphorylation) as well as external substrates like histone and the small subunit of ribonucleotide reductase. nih.gov The inhibition of PfPK6 by compounds like this compound would block these essential phosphorylation events.

Binding Mode Elucidation of this compound

Understanding how this compound binds to its target kinases is crucial for further inhibitor development. This has been explored through computational methods like homology modeling and molecular docking. acs.orgnih.gov

Due to the absence of an experimentally determined crystal structure for PfPK6, researchers have constructed homology models. acs.orgnih.gov These models are typically based on the known crystal structures of related human kinases, most notably cyclin-dependent kinase 2 (CDK2), which shares significant sequence and structural similarity with PfPK6. nih.govmalariaworld.orgtandfonline.com The identity between the PfPK6 open reading frame and human CDK2 is approximately 38-39.7%. researchgate.netscispace.com These homology models provide a three-dimensional representation of the PfPK6 catalytic site, which is essential for docking studies. acs.orgnih.gov

Molecular docking simulations have been performed to predict the binding orientation of this compound and its analogues within the ATP-binding sites of both PfGSK3 and PfPK6. acs.orgnih.gov

In PfPK6: Docking studies using the homology model revealed that the 2-anilino-pyrimidine core of the inhibitors occupies the adenine (B156593) binding region and forms key hydrogen bonds with the backbone of cysteine 102 in the hinge region of the kinase. nih.gov The pyrimidine core is further stabilized by hydrophobic interactions with isoleucine 15 and phenylalanine 107. nih.gov The benzothiophene moiety of the inhibitor fits into a hydrophobic pocket, while the pyrrolidine-amide side chain extends towards the solvent-exposed region. vulcanchem.com

In PfGSK3: For PfGSK3, a homology model based on human GSK-3β was used. vulcanchem.com Docking simulations suggest that the chlorine atom at the 5-position of the pyrimidine ring engages in a halogen bond with the sulfur atom of the gatekeeper residue, methionine 164, which enhances inhibitor binding. acs.orgvulcanchem.com The benzothiophene group interacts with phenylalanine 67 and tyrosine 138, and the pyrrolidine nitrogen can form a salt bridge with aspartic acid 181. vulcanchem.com These detailed interaction maps provide a structural basis for the observed inhibitory activities and guide the rational design of new, more potent, and selective inhibitors.

Analysis of Key Hinge Region Interactions and Active Site Cavities

The binding mode of this compound, a 2,4,5-trisubstituted pyrimidine, has been elucidated through homology modeling and docking studies, providing insight into its dual inhibitory mechanism against the two Plasmodium falciparum kinases. vulcanchem.com

In its interaction with PfPK6, a homology model based on human CDK2 indicates that the inhibitor adopts a U-shaped conformation within the ATP-binding pocket. vulcanchem.com The central pyrimidine core is crucial for anchoring the molecule, forming hydrogen bonds with the backbone of Ile148 in the hinge region. vulcanchem.comacs.org This interaction is a canonical feature of many kinase inhibitors. The inhibitor's position is further stabilized by hydrophobic interactions with residues such as Ala94 and Leu201. acs.org The benzothiophene moiety of the compound extends into a hydrophobic back pocket, while the pyrrolidine-amide tail projects towards the solvent-exposed region. vulcanchem.com

For PfGSK3, a homology model derived from human GSK-3β suggests a distinct set of interactions. vulcanchem.com The chlorine atoms on the pyrimidine scaffold are proposed to engage in halogen bonding with the methionine gatekeeper residue (Met164), which helps stabilize the inhibitor-kinase complex. vulcanchem.com Meanwhile, the benzothiophene group interacts with other residues in the active site, including Phe67 and Tyr138. vulcanchem.com A salt bridge may also be formed between the pyrrolidine nitrogen and the aspartate residue Asp181. vulcanchem.com

Selectivity Profiling of this compound Against Human Kinases

While this compound demonstrates potent, low-nanomolar inhibition of its intended plasmodial targets, its selectivity profile reveals challenges for therapeutic development. chemrxiv.orgnih.gov The compound, also identified in literature as 23d, shows significant potency against both PfGSK3 and PfPK6, with a much stronger inhibition of PfPK6. acs.orgnih.govtandfonline.com

Despite this activity, the inhibitor exhibits a narrow therapeutic window, with notable cytotoxicity observed in human HepG2 hepatocytes at an IC₅₀ of 2 μM. vulcanchem.com This cytotoxicity suggests potential off-target effects. However, initial comparative kinase profiling did show a greater than 50-fold selectivity for PfPK6 over the related human kinases CDK2 and GSK-3β, providing a starting point for optimization. vulcanchem.com

Table 1: Inhibitory Potency of this compound Against Target Kinases

| Target Kinase | IC₅₀ (nM) |

|---|---|

| PfPK6 | 11 ± 2 |

| PfGSK3 | 172 ± 15 |

Data sourced from multiple studies. vulcanchem.comchemrxiv.org

Promiscuity Against Human Kinase Panels

A significant concern for the development of this compound and its analogues is their demonstrated promiscuity against a broad panel of human kinases. acs.orgchemrxiv.orgnih.gov When tested against a large panel of 468 human kinases, the parent compound of this series, IKK16, was found to be highly promiscuous. acs.orgresearchgate.net At a concentration of 1 µM, IKK16 inhibited 41 different human kinases by over 90%, yielding a low selectivity score (S₁₀(1µM)) of 0.10. acs.orgresearchgate.net

This lack of selectivity was also observed with the optimized dual inhibitors, including this compound (23d) and a closely related analogue (23e). acs.orgnih.gov Both compounds were reported to exhibit "significant promiscuity" when screened against the human kinase panel, indicating that they interact with multiple unintended human kinase targets. acs.orgchemrxiv.orgnih.govresearcher.life This polypharmacology is the likely cause of the observed cytotoxicity in human cell lines and presents a major hurdle for the development of these compounds as safe antimalarial agents. vulcanchem.com

Table 2: Human Kinase Selectivity Profile for the Parent Compound IKK16

| Screening Platform | No. of Human Kinases Tested | Concentration | No. of Hits (>90% Inhibition) | Selectivity Score (S₁₀) |

|---|---|---|---|---|

| KINOMEscan | 468 | 1 µM | 41 | 0.10 |

Data reflects the promiscuity of the scaffold from which this compound was derived. acs.orgresearchgate.net

Strategies for Achieving Selective Inhibition of Plasmodial Kinases

Developing kinase inhibitors that are highly selective for the parasite's enzymes over their human counterparts is a central goal in antimalarial drug discovery. Several strategies are employed to achieve this selectivity.

Exploiting the Gatekeeper Residue : The ATP-binding pocket of kinases features a "gatekeeper" residue that controls access to a deeper hydrophobic pocket. In many Plasmodium kinases, this residue is smaller (e.g., glycine, alanine, or serine) than in the corresponding human kinases (which often have larger residues like threonine, methionine, or phenylalanine). nih.govacs.org This size difference allows for the design of "bumped" inhibitors, which carry a bulky chemical group that can fit into the spacious pocket of the parasite kinase but sterically clashes with the larger gatekeeper of the human orthologue, thereby conferring selectivity. nih.govacs.org Interestingly, the selectivity of some inhibitors for PfGSK3 over human GSK3 has been attributed to favorable interactions with PfGSK3's methionine gatekeeper, which is larger than the leucine (B10760876) in the human version, demonstrating that subtle differences beyond just size can be exploited. tandfonline.com

Targeting Allosteric Sites : To avoid the challenge of targeting the highly conserved ATP-binding site, inhibitors can be designed to bind to allosteric sites—unique pockets on the kinase surface that are remote from the active site. nih.gov These sites are generally not well conserved between species, meaning an allosteric pocket on a Plasmodium kinase is unlikely to be present in any human kinase, offering a powerful route to selective inhibition. nih.govresearchgate.net

Covalent Inhibition : This strategy involves designing inhibitors that form a permanent covalent bond with a specific amino acid residue, such as a cysteine, within the target kinase. nih.gov Selectivity can be achieved if the targeted residue is present in the plasmodial kinase but absent in the active site of human kinases. nih.gov

Exploiting Structural Differences in the Active Site : Beyond the gatekeeper, other subtle differences in the topology of the active site cavity between parasite and host enzymes can be leveraged. semanticscholar.org For instance, the inhibitor Arsinothricin selectively inhibits P. falciparum glutamine synthetase because its active site cavity is significantly wider than that of the human enzyme, allowing the inhibitor to access the site while being excluded from the human version. semanticscholar.org

Structure-Based and Computer-Aided Drug Design (CADD) : The use of high-resolution crystal structures and computational modeling is crucial for rationally designing selective inhibitors. nih.gov These methods allow researchers to visualize and analyze the subtle structural differences between parasite and human kinases, enabling the design of compounds that specifically exploit these unique features to achieve potent and selective inhibition.

Parasitological Impact and Preclinical Efficacy of Pfgsk3/pfpk6 in 2 Series

Antiplasmodial Activity Against Plasmodium falciparum Asexual Blood Stages

The primary measure of a compound's effectiveness against the malaria parasite in vitro is its ability to inhibit the growth and proliferation of the asexual blood stages. The PfGSK3/PfPK6-IN-2 series has been evaluated for this activity, yielding significant results.

The half-maximal effective concentration (EC50) is a critical parameter for quantifying a compound's potency. For the this compound series, EC50 values have been determined against various P. falciparum strains, primarily the laboratory-adapted Pf3D7 strain.

One notable exemplar from this series, compound 23d , which is a dual inhibitor of PfGSK3 and PfPK6, exhibited an EC50 value of 552 ± 37 nM against the Pf3D7 strain of P. falciparum. acs.orgchemrxiv.orgnih.gov Another potent dual inhibitor, 23e , showed an EC50 of 1400 ± 13 nM against the same strain. acs.orgchemrxiv.orgnih.gov The starting point for the development of this series, IKK16 , also demonstrated activity against blood-stage Pf3D7 parasites. acs.orgchemrxiv.orgresearchgate.net

It is important to note that while these compounds show promise, they have also exhibited some promiscuity against a panel of human kinase targets, indicating that further optimization for selectivity is necessary. acs.orgchemrxiv.orgnih.gov

| Compound | Target(s) | P. falciparum Strain | EC50 (nM) |

| 23d | PfGSK3/PfPK6 | Pf3D7 | 552 ± 37 |

| 23e | PfGSK3/PfPK6 | Pf3D7 | 1400 ± 13 |

| IKK16 | PfGSK3/PfPK6 | Pf3D7 | Active |

The antiplasmodial activity of the this compound series directly translates to the inhibition of parasite growth and proliferation within red blood cells. The EC50 values reflect the concentration at which the parasite's ability to multiply is reduced by half over a standard in vitro culture period, typically 72 hours. biorxiv.org The inhibition of PfGSK3 and PfPK6, both of which are essential for the asexual life stage of P. falciparum, disrupts critical cellular processes, leading to a halt in parasite development. chemrxiv.org

Half-Maximal Effective Concentrations (EC50) in P. falciparum Strains (e.g., Pf3D7)

Impact on Specific Plasmodium falciparum Life Cycle Stages

The effectiveness of an antimalarial compound can be enhanced if it targets multiple stages of the parasite's life cycle. The this compound series has been investigated for its activity against various developmental forms of P. falciparum.

The asexual erythrocytic cycle is characterized by the sequential development of the parasite from the ring stage to the trophozoite and finally to the schizont, which contains multiple merozoites. PfGSK3 is predominantly expressed during the early trophozoite stage, while PfPK6 expression is noted in late ring, trophozoite, and early schizont stages. tandfonline.comresearchgate.netnih.govresearchgate.netmalariaworld.org The dual inhibition of these kinases by the this compound series suggests that these compounds can interfere with parasite development throughout these critical stages.

PfGSK3 has been localized to Maurer's clefts, which are involved in protein trafficking and host cell remodeling. tandfonline.commalariaworld.org Its inhibition can disrupt these processes. PfPK6 is believed to play a role in the parasite's cell cycle. tandfonline.commalariaworld.orgnih.gov Therefore, the antiplasmodial activity observed is a result of interrupting key developmental processes within the infected red blood cell.

Merozoite egress from a mature schizont and subsequent invasion of new red blood cells are rapid and essential steps for parasite propagation. One of the known substrates of PfGSK3 is PfAMA1, a protein crucial for merozoite invasion. tandfonline.commalariaworld.org Inhibition of PfGSK3-mediated phosphorylation of PfAMA1 can disrupt the ability of merozoites to invade erythrocytes. tandfonline.com While direct evidence for the this compound series specifically inhibiting egress and invasion is still emerging, the known functions of its targets strongly suggest a potential impact on these processes.

The liver stage of malaria is a clinically silent phase where the parasite multiplies within hepatocytes before being released into the bloodstream. An effective antimalarial should ideally target this stage to prevent the onset of clinical disease.

Select compounds from the this compound series, specifically 23b-e , were evaluated for their activity against the liver stages of the rodent malaria parasite, Plasmodium berghei, in human HepG2 liver cells. acs.orgresearchgate.net However, these compounds did not show a significant therapeutic window, as their antiparasitic activity could not be clearly distinguished from their cytotoxic effects on the host liver cells. acs.orgresearchgate.net This suggests that while there is a potential for activity against liver-stage parasites, further optimization is required to improve selectivity and reduce hepatotoxicity.

Inhibition of Merozoite Invasion and Egress

Genetic Validation and Target Deconvolution Approaches

The validation of a potential drug target is a critical step in the development of new therapeutics. For Plasmodium falciparum, the causative agent of the most severe form of malaria, genetic validation provides strong evidence for the essentiality of a protein for the parasite's survival. This section details the genetic approaches used to validate PfGSK3 and PfPK6 as viable antimalarial targets.

Essentiality Confirmation via Reverse Genetics and Saturation Mutagenesis

The essentiality of both Plasmodium falciparum glycogen (B147801) synthase kinase 3 (PfGSK3) and Plasmodium falciparum protein kinase 6 (PfPK6) for the parasite's asexual blood stage development has been independently confirmed through robust genetic methodologies. tandfonline.comacs.org These approaches, which include reverse genetics and saturation mutagenesis, are fundamental in prioritizing drug targets. tandfonline.comacs.org

Reverse genetics, which involves the targeted manipulation of a specific gene to understand its function, has been pivotal in assessing the roles of PfGSK3 and PfPK6. tandfonline.comacs.org One key reverse genetics technique is targeted gene disruption. A study assessing the function of PfGSK3 through this method revealed that while the active gene copy, PfGSK3β, is not strictly essential for asexual blood stage proliferation, its functional inactivation leads to a significant 69% decrease in the growth rate. researchgate.netnih.gov This growth defect was subsequently confirmed through rescue experiments using wild-type and catalytically inactive mutants, underscoring the importance of PfGSK3 in efficient erythrocyte invasion. researchgate.netnih.gov

Saturation mutagenesis, a high-throughput method that generates a large number of mutants to identify essential genes on a genome-wide scale, has further solidified the importance of these kinases. tandfonline.comdiva-portal.orgnih.gov In such screens, genes that cannot tolerate insertions are deemed essential for parasite viability. diva-portal.orgnih.gov Both PfGSK3 and PfPK6 have been identified as essential for the in vitro growth of asexual blood-stage parasites in these comprehensive screens. tandfonline.comacs.orgnih.gov These genome-wide perspectives provide a clear indication of the fitness cost associated with the disruption of these genes, ranking them as crucial for parasite survival. nih.gov

The convergence of findings from both targeted and genome-wide genetic screens provides a high degree of confidence in the essentiality of PfGSK3 and PfPK6, making them attractive targets for the development of novel antimalarial inhibitors. tandfonline.comacs.org

Conditional Knockdown Susceptibility Experiments

Conditional knockdown (cKD) systems represent a powerful tool for validating drug targets in P. falciparum, allowing for the controlled depletion of a target protein to assess its importance and to confirm the on-target activity of inhibitors. acs.orguga.edunih.gov These systems can modulate gene expression at the DNA, mRNA, or protein level. nih.govplos.org For instance, the DiCre recombinase system can be used to create conditional knockouts, while other systems can regulate translation or induce protein degradation. plos.org

While detailed reports of conditional knockdown experiments specifically for PfGSK3 and PfPK6 in the context of the this compound series are not extensively available in the reviewed literature, the application of such techniques to other Plasmodium kinases highlights their utility. For example, conditional knockdown studies have been successfully employed to validate the on-target activity of inhibitors for PfPKG, where depletion of the kinase led to increased parasite susceptibility to a PfPKG inhibitor. tandfonline.comresearchgate.netnih.gov This approach provides a direct link between the inhibitor's antiplasmodial effect and its intended target. nih.gov

Similarly, cKD lines have been used to probe the function of other kinases like PfCDPK1. acs.org The generation of cKD lines for PfGSK3 and PfPK6 would be a logical next step to further validate the mechanism of action of dual inhibitors like the this compound series. Such experiments would involve creating parasite lines where the expression of PfGSK3 or PfPK6 can be downregulated, and then testing the susceptibility of these knockdown parasites to the inhibitors. Increased sensitivity to the compound upon target depletion would provide strong evidence that the antiplasmodial activity is indeed mediated through the inhibition of PfGSK3 and/or PfPK6.

Polypharmacology and Multi-Target Inhibition Considerations

The concept of polypharmacology, where a single drug is designed to interact with multiple targets, is an increasingly attractive strategy in drug discovery, particularly for complex diseases like malaria. ebi.ac.uk Targeting multiple parasite proteins simultaneously can potentially lead to enhanced efficacy, a broader spectrum of activity, and a lower risk of developing drug resistance.

Evaluation of Off-Target Kinase Inhibition within Plasmodium

A crucial aspect of developing multi-target inhibitors is to understand their selectivity profile. While the this compound series was designed to dually target PfGSK3 and PfPK6, it is important to evaluate its activity against other kinases within the Plasmodium kinome to understand its full spectrum of effects.

One exemplar from a series of dual PfGSK3/PfPK6 inhibitors, compound '23d', which is representative of the this compound class, was found to potently inhibit both PfGSK3 and PfPK6. tandfonline.comacs.org However, when profiled against a panel of human kinases, it exhibited significant promiscuity, highlighting the challenge of achieving selectivity. acs.orgresearchgate.net

Another inhibitor, compound '79', which is a potent inhibitor of PfPK6, was also profiled against a panel of P. falciparum kinases. tandfonline.comebi.ac.uk The results revealed that this compound likely exerts its antiplasmodial effects through polypharmacology, inhibiting other kinases in addition to PfPK6. tandfonline.comebi.ac.uk This underscores the importance of comprehensive kinase profiling to identify all potential targets of a given inhibitor. Such studies are critical for interpreting the biological effects of the compound and for guiding further medicinal chemistry efforts to optimize selectivity.

The table below summarizes the inhibitory activity of a representative compound from the dual inhibitor series.

| Compound | Target Kinase | IC₅₀ (nM) | Antiplasmodial EC₅₀ (nM) |

| 23d | PfGSK3 | 172 | 552 |

| PfPK6 | 11 | ||

| Data from referenced articles. acs.orgvulcanchem.com |

Understanding the Contributions of Dual PfGSK3/PfPK6 Inhibition to Antiplasmodial Activity

The rationale behind developing dual inhibitors for PfGSK3 and PfPK6 is rooted in the essentiality of both kinases for the parasite's survival. tandfonline.comacs.org By simultaneously inhibiting two crucial targets, it is hypothesized that the antiplasmodial effect could be more potent and durable than inhibiting either kinase alone.

The this compound series, exemplified by compounds like '23d', demonstrates potent inhibition of both kinases and exhibits antiplasmodial activity against the asexual blood stage of P. falciparum. tandfonline.comacs.org The dual inhibition of these two essential kinases is considered a promising starting point for the development of a novel antimalarial. tandfonline.com The disruption of multiple parasitic pathways is expected to lead to impaired growth and survival of the parasite.

Lead Optimization and Future Directions for Pfgsk3/pfpk6 in 2 Analogues

Strategies for Enhancing On-Target Activity and Selectivity

The optimization of the initial hit compound, IKK16, into more potent and selective dual inhibitors has been guided by systematic structure-activity relationship (SAR) studies focused on the 2, 4, and 5-positions of the pyrimidine (B1678525) core. acs.orgchemrxiv.org

Key strategies and findings include:

Modification of the Pyrimidine Core: Substitutions at the 5-position of the pyrimidine ring were found to be critical for enhancing kinase inhibition potency. For instance, introducing a 5-chloro substituent resulted in a 9-fold preference for PfPK6, while a 5-CH3 group led to a nearly 16-fold preference. acs.org However, this position also appears to be favored by other kinases, increasing the promiscuity of some analogues. acs.org

Varying the 4-Position Substituent: The nature of the group at the 4-position significantly influences activity against each kinase. Replacing the benzothiophene (B83047) group of the parent scaffold with a benzofuran (B130515) or naphthalene (B1677914) maintained potent PfPK6 inhibition but decreased PfGSK3 activity by 3- to 5-fold. vulcanchem.com This highlights an opportunity to engineer selectivity between the two plasmodial targets.

Halogen Substitution: Altering the halogen at the 5-position of the core demonstrated that while PfPK6 potency could be maintained with substitutions like bromine or fluorine, the affinity for PfGSK3 was altered. vulcanchem.com This suggests that specific halogen-specific interactions with residue Met164 in PfGSK3's active site can be exploited to fine-tune selectivity. vulcanchem.com

Selectivity over Human Kinases: A primary challenge is achieving high selectivity for the parasite kinases over their human orthologues, such as human GSK-3β, due to the conserved nature of the ATP-binding site. acs.orgnih.gov Comparative kinase profiling has shown that some analogues possess a greater than 50-fold selectivity for PfPK6 over human CDK2 and GSK-3β, which is a promising feature for reducing off-target effects. vulcanchem.com

Addressing Disconnects Between Enzymatic and Cellular Activities (e.g., permeability considerations)

A significant hurdle in the development of this series has been the observed disconnect between high enzymatic potency and whole-cell antiplasmodial activity. nih.govacs.org Potent dual inhibitors of PfGSK3 and PfPK6 in biochemical assays have shown only modest or varied activity against the P. falciparum parasite in culture. acs.org

Several factors are thought to contribute to this discrepancy:

Compound Permeability: To reach their intracellular targets, compounds must cross multiple membranes, including the red blood cell membrane and the parasitophorous vacuolar membrane. frontiersin.org Physicochemical property assessments of advanced analogues revealed that many demonstrated poor apparent permeability compared to the initial hit, IKK16. acs.org This poor cell penetration is a likely reason for the reduced cellular efficacy, as it would lead to insufficient compound accumulation within the parasite to engage the target kinases effectively. acs.orgnih.gov

Off-Target Effects: In some cases, the observed antiplasmodial activity may not be solely dependent on the inhibition of PfGSK3 or PfPK6. For certain scaffolds, analogues that were inactive against PfGSK3 still retained potency against the parasite, suggesting that they may act on additional targets. tandfonline.com

Physicochemical Properties: Beyond permeability, other properties like solubility can impact cellular activity. Some of the most potent kinase inhibitors in the series, such as the morpholine (B109124) analogues 23d and 23e, were found to be highly insoluble, which could contribute to the gap between enzymatic and cellular results. acs.org

Development of Advanced Analogues for Progression in Antimalarial Drug Discovery

Through extensive SAR-guided synthesis, several advanced analogues have been identified with potent dual-kinase activity and considerable antiplasmodial effects. chemrxiv.org These compounds represent a significant step forward from the initial screening hits. The most promising analogues, 23d (PfGSK3/PfPK6-IN-2) and 23e , emerged from these efforts. acs.orgchemrxiv.orgresearchgate.net

Compound 23d, in particular, demonstrates potent inhibition of both kinases and inhibits parasite growth in the sub-micromolar range. tandfonline.commalariaworld.org While these compounds are more potent at the enzymatic level than the parent compound IKK16, they exhibited significant promiscuity when profiled against a panel of human kinases, indicating that further optimization is required. researchgate.netacs.org

| Compound | PfGSK3 IC50 (nM) | PfPK6 IC50 (nM) | P. falciparum 3D7 EC50 (nM) |

|---|---|---|---|

| IKK16 (Hit Compound) | 570 | 460 | N/A |

| 23d (this compound) | 172 | 11 | 552 |

| 23e | 97 | 8 | 1400 |

Data sourced from multiple studies. acs.orgchemrxiv.orgmedchemexpress.comresearchgate.net

Position of this compound in the Landscape of Novel Antimalarial Targets

The pursuit of PfGSK3/PfPK6 inhibitors exists within a broader effort to target the Plasmodium kinome. Several other kinases are under investigation, with some having inhibitors at advanced stages of development.

PfPI4Kβ: This is the most clinically advanced kinase target. malariaworld.org Its inhibitor, MMV390048, entered Phase II clinical trials, validating the potential of targeting parasite kinases. acs.org Unlike the target-based discovery of the PfGSK3/PfPK6 series, MMV390048 was identified through phenotypic screening. acs.org

PfPKG: As an essential enzyme in multiple life-cycle stages, PfPKG is an attractive target for prophylactic, curative, and transmission-blocking drugs. mdpi.comacs.org Potent inhibitors like the imidazopyridine ML10 show activity in the low nanomolar range against the parasite. tandfonline.com

PfCLK3: Inhibition of PfCLK3 has been shown to have multi-stage antimalarial activity. tandfonline.com The inhibitor TCMDC-135051 demonstrated potent activity against asexual and sexual parasite stages and efficacy in a mouse model. tandfonline.comrsc.org

PfCDPK1: While initially considered a promising target, the suitability of PfCDPK1 for targeting the asexual blood stage has been questioned due to conflicting data on its essentiality and a frequent disconnect between enzyme inhibition and parasite-killing activity. tandfonline.comacs.org

The dual-inhibition strategy for PfGSK3 and PfPK6 is unique among these efforts. While PfGSK3/PfPK6 are considered less-characterized targets compared to PfPI4Kβ or PfPKG, their simultaneous inhibition offers a distinct therapeutic hypothesis. tandfonline.commalariaworld.org

Targeting essential parasite kinases provides a novel mechanism of action that can circumvent resistance to existing antimalarials like artemisinin. acs.orgresearchgate.net The strategy of inhibiting two essential kinases simultaneously with a single chemical entity is particularly compelling. acs.orgchemrxiv.org This polypharmacological approach could significantly lower the probability of the parasite developing resistance, as it would need to acquire mutations in two separate targets to overcome the drug's effect. nih.gov The activity of such compounds against drug-resistant parasite strains would further validate this novel mode of action. acs.org

Comparison to Other Plasmodial Kinase Inhibitors (e.g., PfPKG, PfPI4Kβ, PfCLK3, PfCDPK1)

Challenges and Opportunities for this compound Series Development

The development of the PfGSK3/PfPK6 inhibitor series faces several challenges but also presents significant opportunities.

Challenges:

Selectivity and Promiscuity: Achieving high selectivity for the two target parasite kinases over their human counterparts and the broader human kinome remains a primary obstacle. The promiscuity observed in potent analogues like 23d and 23e must be addressed to minimize potential host toxicity. researchgate.netacs.org

Pharmacokinetic Properties: Overcoming the disconnect between enzymatic and cellular activity is crucial. This will require improving the physicochemical properties of the compounds to enhance cell permeability and solubility without sacrificing on-target potency. acs.orgnih.gov

In Vivo Efficacy: To date, the in vivo validation for this series has not been extensively reported. Demonstrating efficacy in animal models of malaria is the critical next step. tandfonline.com

Opportunities:

Combating Drug Resistance: The primary opportunity lies in developing a new class of antimalarials with a novel dual-target mechanism of action, which is a promising strategy to combat resistance to current therapies. researchgate.netnih.gov

Multi-Target Advantage: Successfully developing a dual-inhibitor could provide a more durable therapy that is less prone to the rapid emergence of resistance. acs.org

Target Validation: The development of potent and selective chemical probes for PfGSK3 and PfPK6, such as the advanced analogues from this series, will be invaluable tools for further biological characterization of these understudied kinases and for validating their roles in the parasite life cycle. tandfonline.comnih.gov

Further Biological Characterization of PfGSK3 and PfPK6 Functions

PfGSK3 , a serine/threonine kinase, shares significant sequence similarity with its human counterparts, GSK3α and GSK3β. nih.gov Its precise functions are still being elucidated, but it is known to be localized to Maurer's clefts, which are parasite-induced structures in the host red blood cell cytoplasm involved in protein trafficking. tandfonline.com One of its known substrates is the Apical Membrane Antigen 1 (AMA1), a protein crucial for the invasion of erythrocytes by merozoites. tandfonline.com Functional inactivation of PfGSK3 has been shown to decrease the growth rate of the parasite and modulate efficient erythrocyte invasion. tandfonline.com Furthermore, PfGSK3 is implicated in regulating the parasite's circadian rhythm and is essential for the maturation of gametocytes, the sexual stage of the parasite responsible for transmission to mosquitoes. nih.govtandfonline.com

PfPK6 is a unique hybrid kinase with homology to both cyclin-dependent kinases (CDKs) and mitogen-activated protein kinases (MAPKs). tandfonline.com Its expression profile during the late ring, trophozoite, and early schizont stages suggests a role in the parasite's cell cycle, likely in a cyclin-independent manner. tandfonline.com The essentiality of PfPK6 for the asexual blood stage of the parasite has been confirmed through both reverse genetics and saturation mutagenesis. tandfonline.com

The dual inhibition of both PfGSK3 and PfPK6 by a single compound is a particularly attractive therapeutic strategy. This multi-targeted approach could disrupt multiple essential parasitic pathways simultaneously, potentially leading to a faster parasite clearance rate and a reduced likelihood of the development of drug resistance. acs.org

Strategies for In Vivo Validation of the Target and Compounds

While in vitro studies have demonstrated the promise of PfGSK3/PfPK6 dual inhibitors, in vivo validation is a critical and necessary next step to translate these findings into viable clinical candidates. As of now, in vivo validation for many of the dual inhibitor series, including close analogues of this compound, has not been extensively reported, highlighting a crucial area for future research. tandfonline.com

The primary goal of in vivo validation is to demonstrate a compound's ability to produce the intended therapeutic effect in a living organism, most commonly a reduction in parasitemia in a mouse model of malaria. mdpi.com Key strategies for the in vivo validation of PfGSK3/PfPK6 as targets and their inhibitors include:

Murine Models of Malaria: Standard laboratory models, such as mice infected with P. berghei or humanized mice engrafted with human red blood cells and infected with P. falciparum, are essential for these studies. These models allow for the assessment of a compound's efficacy in a complex biological system.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: A critical aspect of in vivo validation is to determine the pharmacokinetic properties of the lead compounds, including their absorption, distribution, metabolism, and excretion (ADME). These studies are vital to ensure that the compound can achieve and maintain sufficient concentrations in the blood to effectively inhibit the target kinases and clear the parasite. vulcanchem.com For compounds targeting cerebral malaria, assessment of blood-brain barrier penetration is also crucial. vulcanchem.com

Parasite Reduction Ratio (PRR) and Efficacy Studies: In vivo efficacy is typically measured by the reduction in parasite load over a specific treatment period. Time-kill studies, which assess the rate of parasite clearance, can provide valuable insights into the compound's potency. For instance, in vitro time-kill studies with this compound showed a greater than 90% reduction in parasite load within 48 hours at a concentration of 2 µM. vulcanchem.com Similar assessments in animal models are a key validation step.

Target Engagement and Mechanism of Action Studies: To confirm that the observed in vivo efficacy is due to the inhibition of PfGSK3 and PfPK6, studies to demonstrate target engagement in the parasite within the host are necessary. This can be achieved through techniques such as chemical proteomics or by using transgenic parasite lines with altered kinase expression or sensitivity.

The table below summarizes the in vitro data for this compound and its analogues, highlighting the kind of data that needs to be generated in future in vivo studies.

| Compound | Target Kinase | IC50 (nM) | P. falciparum 3D7 EC50 (nM) | Human HepG2 Cytotoxicity IC50 (µM) |

| This compound | PfGSK3 | 172 ± 15 | 552 | 2 |

| PfPK6 | 11 ± 2 | |||

| Analogue 23d | PfGSK3 | 172 | 552 ± 37 | Not Reported |

| PfPK6 | 11 | |||

| Analogue 23e | PfGSK3 | 97 | 1400 ± 13 | Not Reported |

| PfPK6 | 8 |

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration. Data sourced from multiple studies. nih.govacs.orgvulcanchem.comresearchgate.net

Broader Implications for Kinase Inhibition in Parasitic Diseases

The exploration of kinase inhibitors as a therapeutic strategy extends beyond malaria to a range of other parasitic diseases, offering the potential for broad-spectrum antiparasitic drugs. Many parasitic protozoa, including Leishmania and Toxoplasma gondii, possess kinomes with both unique and conserved kinases that are essential for their survival and pathogenesis.

The development of inhibitors targeting parasite kinases that are distinct from their human counterparts is a key strategy to minimize off-target effects and host toxicity. For example, the FIKK kinase family is unique to Plasmodium species and absent in humans, making it an attractive target. mdpi.com

Furthermore, research into parasite-induced proteinopathies, which can have molecular and pathological similarities to neurodegenerative disorders like Alzheimer's and Parkinson's diseases, opens up new avenues for understanding and potentially treating these conditions. acs.org The study of how parasites like Toxoplasma gondii and Leishmania species manipulate host cell protein homeostasis and signaling pathways can provide valuable insights into fundamental cellular processes. acs.org

The successful development of kinase inhibitors for cancer and other human diseases has created a wealth of knowledge and chemical scaffolds that can be repurposed and optimized for antiparasitic drug discovery. This approach can significantly accelerate the identification of new lead compounds and reduce the time and cost of drug development. The challenges, however, remain in achieving high selectivity for the parasite kinase over human orthologs and ensuring favorable drug-like properties for in vivo efficacy and safety.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.